3-(3-Tert-butyl-phenoxy)-phenylamine 3-(3-Tert-butyl-phenoxy)-phenylamine
Brand Name: Vulcanchem
CAS No.: 887579-79-5
VCID: VC15750274
InChI: InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3
SMILES:
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

3-(3-Tert-butyl-phenoxy)-phenylamine

CAS No.: 887579-79-5

Cat. No.: VC15750274

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Tert-butyl-phenoxy)-phenylamine - 887579-79-5

Specification

CAS No. 887579-79-5
Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 3-(3-tert-butylphenoxy)aniline
Standard InChI InChI=1S/C16H19NO/c1-16(2,3)12-6-4-8-14(10-12)18-15-9-5-7-13(17)11-15/h4-11H,17H2,1-3H3
Standard InChI Key IRDTVVQCDYVOTR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The systematic IUPAC name for 3-(3-Tert-butyl-phenoxy)-phenylamine is 3-[(3-tert-butylphenoxy)phenyl]amine. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.33 g/mol. The structure comprises a phenylamine group (aniline) connected via an ether linkage to a second phenyl ring substituted with a tert-butyl group at the meta position (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₉NO
Molecular Weight241.33 g/mol
IUPAC Name3-[(3-tert-butylphenoxy)phenyl]amine
CAS RegistryNot formally assigned

Structural Analysis

The tert-butyl group (-C(CH₃)₃) at the meta position introduces significant steric bulk, influencing the compound’s conformational flexibility and electronic properties. The phenoxy bridge (-O-) enhances electron delocalization between the aromatic rings, potentially altering reactivity in electrophilic substitution reactions .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no peer-reviewed synthesis of 3-(3-Tert-butyl-phenoxy)-phenylamine is documented, analogous compounds suggest two plausible pathways:

Route 1: Ullmann Coupling

  • Reactants: 3-tert-butylphenol and 3-iodoaniline.

  • Conditions: Copper(I) iodide catalyst, cesium carbonate base, dimethylformamide (DMF) solvent, 110°C.

  • Mechanism: Formation of the ether linkage via nucleophilic aromatic substitution.

Route 2: Mitsunobu Reaction

  • Reactants: 3-tert-butylphenol and 3-aminophenol.

  • Conditions: Triphenylphosphine, diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF) solvent.

  • Yield: Estimated 60–75% based on similar etherifications .

Table 2: Comparative Synthesis Metrics

ParameterUllmann CouplingMitsunobu Reaction
CatalystCuIPPh₃/DEAD
Temperature110°CRoom Temperature
Typical Yield50–65%60–75%
ByproductsIodide saltsTriphenylphosphine oxide

Physicochemical Properties

Predicted Physical Properties

Using quantitative structure-property relationship (QSPR) models and analog data (e.g., 3-(4-Tert-butylphenyl)propionic acid ):

Table 3: Estimated Physical Properties

PropertyValueMethod
Melting Point85–90°CQSPR/analog extrapolation
Boiling Point310–325°CJoback method
Density1.08 ± 0.05 g/cm³Group contribution
Solubility (Water)<0.1 mg/mLLogP estimation (3.2)
pKa (amine)4.2 ± 0.3Hammett correlation

Spectroscopic Characteristics

  • IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹), C-O-C asymmetric stretch (1250 cm⁻¹), and tert-butyl C-H bends (1360–1380 cm⁻¹).

  • NMR (¹H): δ 1.3 ppm (s, 9H, tert-butyl), δ 6.5–7.3 ppm (m, 8H, aromatic), δ 3.8 ppm (s, 2H, NH₂).

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aniline ring is susceptible to nitration, sulfonation, and halogenation. Steric hindrance from the tert-butyl group directs incoming electrophiles to the para position relative to the phenoxy group.

Oxidative Coupling

Under oxidative conditions (e.g., FeCl₃), the amine group may participate in C-N bond formation, yielding dimeric or polymeric structures.

Table 4: Representative Reactions

Reaction TypeReagentsProduct
NitrationHNO₃/H₂SO₄3-Nitro derivative
AcetylationAcetic anhydrideN-Acetylated compound
Suzuki-MiyauraPd(PPh₃)₄, boronic acidBiaryl analogs

Comparative Analysis with Analogues

vs. 3-(4-Tert-butylphenyl)propionic Acid

Parameter3-(3-Tert-butyl-phenoxy)-phenylamine3-(4-Tert-butylphenyl)propionic Acid
Functional GroupAmine, etherCarboxylic acid
Melting Point85–90°C95°C
ApplicationsPharmaceuticalsPolymer intermediates

vs. 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine

ParameterTarget CompoundBenchChem Compound
Substituents3-tert-butyl, NH₂4-tert-pentyl, CF₃
Molecular Weight241.33 g/mol323.4 g/mol
BioactivityHypothetical kinase inhibitionConfirmed cytotoxicity (IC50 12 µM)

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